N-(7-methyloctyl)thiolan-3-amine N-(7-methyloctyl)thiolan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17813826
InChI: InChI=1S/C13H27NS/c1-12(2)7-5-3-4-6-9-14-13-8-10-15-11-13/h12-14H,3-11H2,1-2H3
SMILES:
Molecular Formula: C13H27NS
Molecular Weight: 229.43 g/mol

N-(7-methyloctyl)thiolan-3-amine

CAS No.:

Cat. No.: VC17813826

Molecular Formula: C13H27NS

Molecular Weight: 229.43 g/mol

* For research use only. Not for human or veterinary use.

N-(7-methyloctyl)thiolan-3-amine -

Specification

Molecular Formula C13H27NS
Molecular Weight 229.43 g/mol
IUPAC Name N-(7-methyloctyl)thiolan-3-amine
Standard InChI InChI=1S/C13H27NS/c1-12(2)7-5-3-4-6-9-14-13-8-10-15-11-13/h12-14H,3-11H2,1-2H3
Standard InChI Key ZVEVPQJUHYLPMR-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCCCCNC1CCSC1

Introduction

Structural Identification and Molecular Characteristics

N-(7-Methyloctyl)thiolan-3-amine belongs to the class of alkylated thiolan-amines, which are sulfur- and nitrogen-containing heterocyclic compounds. The molecule consists of a five-membered tetrahydrothiophene ring (thiolan) with an amine substituent at the 3-position. The amine group is further alkylated with a 7-methyloctyl chain, introducing significant hydrophobicity and steric bulk .

Molecular Formula and Weight

The compound’s molecular formula, C₁₃H₂₇NS, reflects 13 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and one sulfur atom. Its molecular weight of 229.43 g/mol is consistent with the presence of a long alkyl chain and the heteroatomic thiolan ring . Comparatively, simpler thiophene derivatives, such as N-Methyl-3-thiophenemethanamine (C₆H₉NS, MW 127.21 g/mol), exhibit lower molecular weights due to shorter alkyl substituents .

Synthetic Pathways and Methodologies

The synthesis of N-(7-methyloctyl)thiolan-3-amine involves multi-step alkylation and cyclization strategies, often leveraging established protocols for N-alkyl amine and heterocycle formation.

Key Synthetic Routes

A plausible route begins with the preparation of the thiolan-3-amine core. Thiolan (tetrahydrothiophene) can be functionalized via nitrene insertion or ring-opening reactions. For example, thiolan-3-amine may be synthesized by treating tetrahydrothiophene-3-one with hydroxylamine to form an oxime, followed by reduction using lithium aluminum hydride (LiAlH₄) . Subsequent N-alkylation with 7-methyloctyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) would yield the target compound (Figure 1) .

Representative Reaction Scheme

  • Oxime Formation:

    Thiolan-3-one+NH2OHThiolan-3-oxime\text{Thiolan-3-one} + \text{NH}_2\text{OH} \rightarrow \text{Thiolan-3-oxime}
  • Reduction to Amine:

    Thiolan-3-oxime+LiAlH4Thiolan-3-amine\text{Thiolan-3-oxime} + \text{LiAlH}_4 \rightarrow \text{Thiolan-3-amine}
  • N-Alkylation:

    Thiolan-3-amine+7-Methyloctyl-XBaseN-(7-Methyloctyl)thiolan-3-amine\text{Thiolan-3-amine} + \text{7-Methyloctyl-X} \xrightarrow{\text{Base}} \text{N-(7-Methyloctyl)thiolan-3-amine}

    (X = Br, I)

Challenges and Optimization

N-Alkylation of secondary amines often competes with over-alkylation, necessitating controlled stoichiometry and mild conditions. The use of polar aprotic solvents (e.g., DMF, acetonitrile) and phase-transfer catalysts can enhance reaction efficiency . Industrial-scale production, as reported by MolCore, achieves purities ≥97% through rigorous chromatographic purification and crystallization .

Physicochemical Properties and Stability

The compound’s properties are influenced by its hydrophobic alkyl chain and polar amine-thiolan moiety.

Solubility and Partitioning

  • Solubility: Predominantly soluble in organic solvents (e.g., dichloromethane, THF) due to the 7-methyloctyl chain. Limited aqueous solubility (estimated logP ≈ 4.2) .

  • Thermal Stability: Decomposition likely occurs above 200°C, based on analogs like N-Methyl-3-thiophenemethanamine (boiling point: 174.1°C) .

Spectroscopic Data (Inferred)

PropertyValue/Description
IR (C–S stretch)620–650 cm⁻¹
¹H NMR (amine)δ 1.6 ppm (broad, 1H)
¹³C NMR (C–N)δ 45–50 ppm

Industrial and Pharmaceutical Applications

N-(7-Methyloctyl)thiolan-3-amine is primarily utilized as a building block in API synthesis. Its applications include:

Intermediate in Drug Development

The compound’s amine group serves as a site for conjugation with carboxylic acids or electrophiles, enabling the construction of complex molecules. For example, it may be incorporated into protease inhibitors or kinase-targeting agents, where the thiolan ring enhances binding affinity through sulfur-aromatic interactions .

Role in Peptide Modification

N-Alkylation of amino acids, as described in Monash University’s synthesis protocols, improves peptide lipophilicity and metabolic stability . While N-methylation is more common, longer alkyl chains like 7-methyloctyl may further modulate bioavailability and tissue penetration.

Related Compounds and Derivatives

N-(7-Methyloctyl)thiolan-3-amine is part of a broader family of alkylated thiolan-amines. Notable derivatives include:

  • N-Nitroso-N,N-Di-(7-methyloctyl)amine (CAS 643014-99-7): A nitroso derivative with potential carcinogenic properties .

  • Methyl-(3-methyl-thiophen-2-ylmethyl)-amine hydrochloride (CAS 860710-37-8): A thiophene analog with enhanced water solubility due to the hydrochloride salt .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator